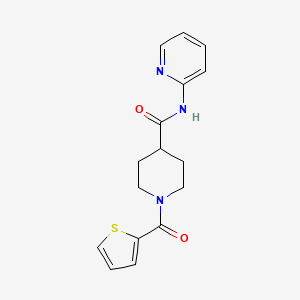
N-2-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-2-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in cancer treatment. This compound has been found to selectively inhibit the activity of protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling pathways.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-2-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor growth inhibition, apoptosis induction, and interference with cancer cell signaling pathways. Preclinical studies suggest that this compound may selectively target cancer cells while sparing healthy tissues .
Neuroprotection and Neurodegenerative Diseases
The compound’s structure suggests possible neuroprotective properties. Investigations have focused on its ability to modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Researchers are particularly interested in its potential application in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
Anti-Inflammatory Activity
N-2-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in managing chronic inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel diseases .
Analgesic Properties
Studies have explored the compound’s analgesic potential. It may act through modulation of pain pathways, including opioid receptors. Researchers investigate its efficacy in acute and chronic pain management .
Antiviral Applications
Preliminary data suggest that N-2-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide could inhibit certain viruses. Its mechanism of action involves interfering with viral replication or entry. Ongoing research aims to validate its antiviral activity against specific pathogens .
Psychiatric Disorders
The compound’s interaction with neurotransmitter systems has led to investigations in psychiatric disorders. Researchers explore its potential as an adjunct therapy for depression, anxiety, and other mood-related conditions .
Eigenschaften
IUPAC Name |
N-pyridin-2-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(18-14-5-1-2-8-17-14)12-6-9-19(10-7-12)16(21)13-4-3-11-22-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLMLRJXGXZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4669828.png)
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4669833.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
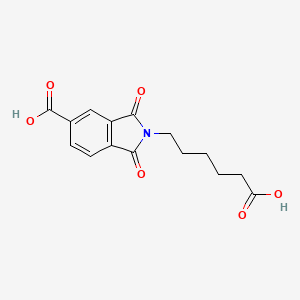
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)
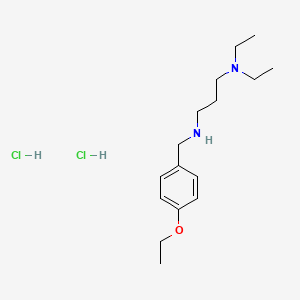
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)
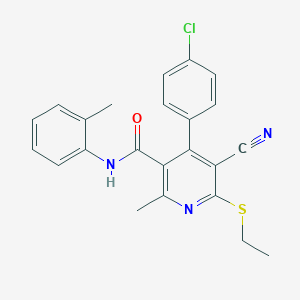
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)
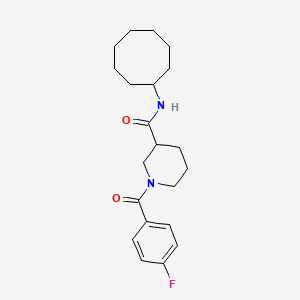
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4669928.png)
